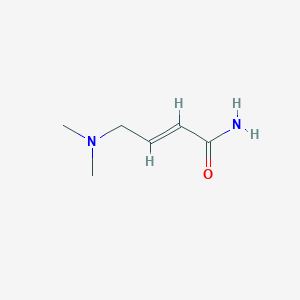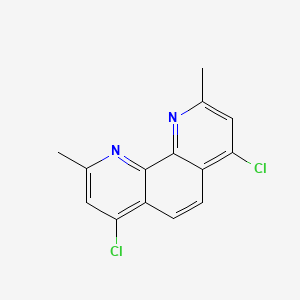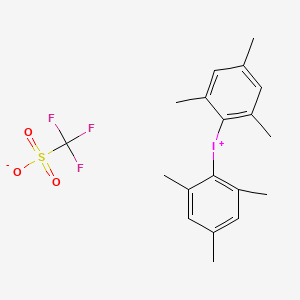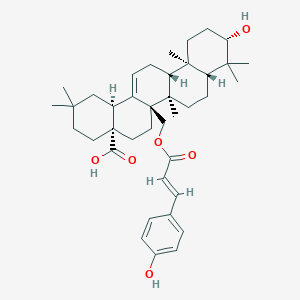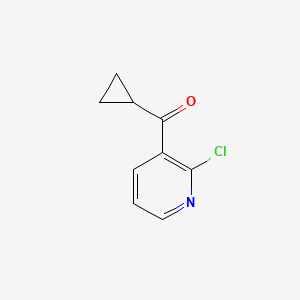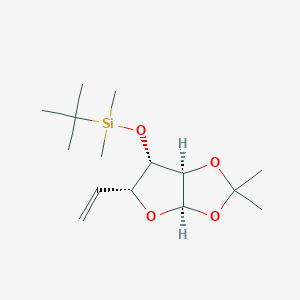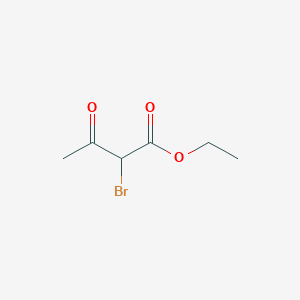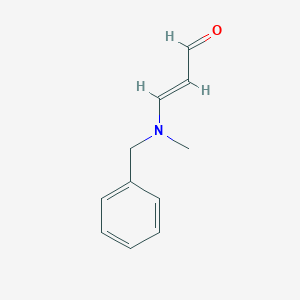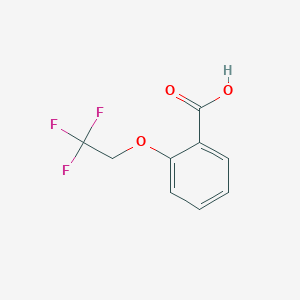
2-(2,2,2-Trifluoroethoxy)benzoic acid
概述
描述
2-(2,2,2-Trifluoroethoxy)benzoic acid is an organic compound characterized by the presence of a trifluoroethoxy group attached to a benzoic acid moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. Its molecular formula is C9H7F3O3, and it has a molecular weight of 220.15 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethoxy)benzoic acid typically involves the reaction of 2,2,2-trifluoroethanol with a suitable benzoic acid derivative. One common method includes the reaction of 2,2,2-trifluoroethanol with 5-bromo-2-chlorobenzoic acid in the presence of a base to form the desired product . The reaction conditions often involve the use of solvents such as dichloromethane or trichloroethylene and may require the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of cost-effective starting materials and optimized reaction conditions to ensure high yields and purity of the final product . The scalability of the synthesis process is crucial for its application in various industries.
化学反应分析
Types of Reactions
2-(2,2,2-Trifluoroethoxy)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoroacetic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired product but often involve the use of solvents like dichloromethane and catalysts such as Lewis acids .
Major Products Formed
The major products formed from the reactions of this compound include trifluoroacetic acid (from oxidation) and various substituted benzoic acid derivatives (from substitution reactions) .
科学研究应用
2-(2,2,2-Trifluoroethoxy)benzoic acid has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2-(2,2,2-Trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethoxy group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, thereby modulating their activity . This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target .
相似化合物的比较
Similar Compounds
Similar compounds to 2-(2,2,2-Trifluoroethoxy)benzoic acid include:
- 2-(2,2,2-Trifluoroethoxy)phenylboronic acid
- 3-(2,2,2-Trifluoroethoxy)phenylboronic acid
- [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical properties such as higher reactivity in nucleophilic substitution reactions and greater stability under oxidative conditions . These properties make it particularly valuable in the synthesis of complex organic molecules and pharmaceutical intermediates .
属性
IUPAC Name |
2-(2,2,2-trifluoroethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)5-15-7-4-2-1-3-6(7)8(13)14/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVXZKNHBRXZSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[[4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl]amino]-2-(4-methylpiperazin-1-yl)phenyl] methanesulfonate](/img/structure/B1640048.png)
![Benzenaminium, N,N,N-trimethyl-4-[[(pentamethylphenyl)methoxy]carbonyl]-, salt with trifluoromethanesulfonic acid](/img/structure/B1640049.png)
